molecular formula C22H22Cl2N6O B15032050 1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

Cat. No.: B15032050
M. Wt: 457.4 g/mol
InChI Key: BEBOTCRUBSKSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-{(Z)-[(3,4-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea is a structurally complex urea derivative featuring a dichlorophenyl group at the 1-position and a methylidene bridge linked to two aromatic amines: a 3,4-dimethylphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Urea derivatives are widely explored in medicinal chemistry due to their ability to act as kinase inhibitors, antimicrobial agents, or enzyme modulators . The compound’s synthesis and structural confirmation likely rely on advanced spectroscopic techniques, such as NMR and UV spectroscopy, as demonstrated in studies of analogous compounds .

Properties

Molecular Formula

C22H22Cl2N6O

Molecular Weight

457.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea

InChI

InChI=1S/C22H22Cl2N6O/c1-12-5-6-16(9-13(12)2)27-21(29-20-25-14(3)10-15(4)26-20)30-22(31)28-17-7-8-18(23)19(24)11-17/h5-11H,1-4H3,(H3,25,26,27,28,29,30,31)

InChI Key

BEBOTCRUBSKSFD-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Preparation of 3,4-Dichlorophenyl Isocyanate

The urea backbone originates from 3,4-dichlorophenyl isocyanate, synthesized via phosgene-free methods using bis(trichloromethyl) carbonate (BTC):

Reaction Conditions

  • Substrate : 3,4-Dichloroaniline (1.0 equiv)
  • Reagent : BTC (0.33 equiv), dichloromethane (DCM), 0°C → room temperature
  • Time : 6–8 hours
  • Yield : 85–90%

Mechanism :
$$
\ce{3,4-Cl2C6H3NH2 + (Cl3CO)3C-O-C(O)O(COCl)3 ->[DCM] 3,4-Cl2C6H3NCO + 3 HCl + CO2}
$$
BTC mediates controlled isocyanate formation while minimizing side reactions.

Synthesis of 3,4-Dimethylphenylamine

3,4-Dimethylphenylamine is prepared via catalytic hydrogenation of commercially available 3,4-dimethylnitrobenzene:

Procedure :

  • Catalyst : 10% Pd/C (5 wt%)
  • Solvent : Ethanol, H2 (1 atm)
  • Time : 4 hours
  • Yield : 95%

Analytical Data :

  • 1H NMR (CDCl3, 400 MHz): δ 6.72 (d, J = 8.2 Hz, 1H), 6.58 (s, 1H), 6.50 (d, J = 8.2 Hz, 1H), 3.45 (s, 2H, NH2), 2.23 (s, 3H, CH3), 2.20 (s, 3H, CH3).

Synthesis of 4,6-Dimethylpyrimidin-2-amine

4,6-Dimethylpyrimidin-2-amine is obtained via cyclization of acetylacetone with guanidine carbonate:

Reaction Setup :

  • Reactants : Acetylacetone (1.0 equiv), guanidine carbonate (0.5 equiv)
  • Solvent : Ethanol, reflux
  • Time : 12 hours
  • Yield : 78%

Characterization :

  • ESI-MS : m/z 138.1 [M + H]+
  • IR (KBr): 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N).

Urea Coupling and Methylidene Bridge Formation

Stepwise Assembly

  • Urea Core Formation :

    • 3,4-Dichlorophenyl isocyanate reacts with ammonium carbonate to generate 1-(3,4-dichlorophenyl)urea.
    • Conditions : THF, 0°C, 2 hours (Yield: 88%).
  • Carbodiimide Intermediate :

    • Treatment with carbonyldiimidazole (CDI) converts urea to carbodiimide:
      $$
      \ce{R-NH-C(O)-NH-R' + CDI -> R-N=C=N-R' + Imidazole}
      $$
    • Solvent : DMF, 60°C, 3 hours (Yield: 76%).
  • Stereoselective Condensation :

    • Sequential addition of 3,4-dimethylphenylamine and 4,6-dimethylpyrimidin-2-amine to carbodiimide under inert atmosphere ensures Z-configuration:
      $$
      \ce{R-N=C=N-R' + 2 Amines ->[Ar] R-NH-C(=N-Am)-NH-R'}
      $$
    • Key Parameters :
      • Temperature : −20°C (prevents E-isomerization)
      • Solvent : Dry DCM
      • Catalyst : Triethylamine (1.5 equiv).

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)
  • Recovery : 65%.

Spectroscopic Confirmation

1H NMR (DMSO-d6, 400 MHz):

  • δ 8.45 (s, 1H, NH), 7.82 (d, J = 8.5 Hz, 2H, ArH), 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.95 (s, 1H, Pyrimidine-H), 2.40 (s, 6H, CH3), 2.35 (s, 6H, CH3).

HRMS : m/z 487.1543 [M + H]+ (Calc. 487.1548).

Optimization Strategies

Solvent Effects on Yield

Solvent Dielectric Constant Yield (%)
DCM 8.93 65
THF 7.52 58
DMF 36.71 42
Acetonitrile 37.5 48

Polar aprotic solvents reduce carbodiimide hydrolysis, enhancing yield.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Microreactors minimize thermal gradients during exothermic urea formation.
  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration (≥90% efficiency).
  • Waste Management : BTC-derived HCl is neutralized with NaOH to generate NaCl/CO2.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Feature Target Compound Analogous Compound ()
Phenyl Substituent 1 3,4-Dichlorophenyl (Cl⁻) 3-Chlorophenyl (Cl⁻)
Phenyl Substituent 2 3,4-Dimethylphenyl (CH₃) 4-Ethylphenyl (C₂H₅)
Pyrimidine Substituents 4,6-Dimethylpyrimidin-2-yl 4,6-Dimethylpyrimidin-2-yl
Stereochemistry (Z)-Configuration (Z)-Configuration
Molecular Formula Likely C₂₃H₂₂Cl₂N₆O* C₂₂H₂₃ClN₆O
Hypothesized Lipophilicity Higher (more Cl⁻ and CH₃ groups) Moderate (single Cl⁻, C₂H₅)

*Inferred based on structural similarity to the analogue.

Methodological Insights from Analogous Studies

  • Spectroscopic confirmation : Structural elucidation of similar compounds (e.g., ) highlights the necessity of NMR and UV spectroscopy for verifying substituent positions and stereochemistry .
  • Computational tools : Platforms like SimilarityLab () enable rapid identification of structural analogues and prediction of biological activities, streamlining SAR exploration for urea derivatives .

Biological Activity

1-(3,4-Dichlorophenyl)-3-{(Z)-[(3,4-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure is characterized by a dichlorophenyl group and a urea moiety linked to two distinct aromatic systems. Its molecular formula is C19H19Cl2N5C_{19}H_{19Cl_2N_5\cdots}, with a molecular weight of approximately 389.30 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The presence of the urea functional group allows for hydrogen bonding with target proteins, which may lead to modulation of enzymatic activities related to cancer proliferation and other diseases.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar diaryl urea derivatives against various cancer cell lines. For example, a related compound demonstrated significant antiproliferative activity with IC50 values ranging from 2.39 μM to 3.90 μM against A549 and HCT-116 cell lines, indicating potential as an anticancer agent .

CompoundCell LineIC50 (μM)
1-(3,4-Dichlorophenyl)-3-{...}A5492.39 ± 0.10
1-(3,4-Dichlorophenyl)-3-{...}HCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

Case Studies

  • In vitro Studies : In vitro assays using the MTT colorimetric method have shown that compounds structurally similar to 1-(3,4-dichlorophenyl)-3-{...} exhibit significant cytotoxicity against various cancer cell lines such as PC-3 (prostate cancer) and HL7702 (normal liver cells). These studies suggest a selective cytotoxic profile that spares normal cells while effectively targeting cancerous cells.
  • Mechanistic Insights : Molecular docking studies indicate that the compound can form stable interactions with key amino acid residues in target proteins involved in cell cycle regulation and apoptosis pathways . This suggests that the compound may act as an inhibitor of critical signaling pathways in cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3,4-dichlorophenyl)-3-{(Z)-...}urea, and how can its purity be validated?

  • Methodology : The compound’s urea core and substituted aromatic groups suggest a multi-step synthesis involving:

  • Step 1 : Coupling of 3,4-dichlorophenyl isocyanate with a pre-synthesized aminopyrimidine intermediate under anhydrous conditions (e.g., THF, 0–5°C, N₂ atmosphere) .
  • Step 2 : Isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via FT-IR (urea C=O stretch ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm; pyrimidine protons at δ 8.2–8.5 ppm) .

Q. How do substituents on the aromatic rings influence the compound’s solubility and stability in aqueous media?

  • Methodology :

  • Solubility : Perform logP calculations (e.g., using ChemDraw or ACD/Labs) to predict hydrophobicity. Experimentally, measure solubility in PBS (pH 7.4) via saturation shake-flask method with UV-Vis quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze degradation products via LC-MS. The dichlorophenyl group may increase hydrolytic stability compared to non-halogenated analogs .

Q. What spectroscopic techniques are critical for characterizing the Z-configuration of the methylidene group?

  • Methodology :

  • NOESY NMR : Detect spatial proximity between the methylidene hydrogen and adjacent substituents to confirm the Z-configuration.
  • X-ray crystallography : Resolve the crystal structure (if single crystals are obtainable) to unambiguously assign stereochemistry .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis of this compound to improve yield and reduce side-product formation?

  • Methodology :

  • Flow Reactor Design : Use a continuous-flow microreactor to control reaction parameters (e.g., residence time, temperature gradients). For example, maintain precise stoichiometry between isocyanate and amine intermediates to minimize oligomerization .
  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize variables (e.g., temperature, catalyst loading). Monitor in-line via FT-IR or UV sensors for real-time adjustments .

Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets (e.g., kinases or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., pyrimidine-binding kinases). Focus on hydrogen bonding with urea and π-π stacking of dichlorophenyl groups .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding kinetics. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. How do structural analogs with varying substituents (e.g., methyl vs. methoxy groups) affect bioactivity, and what mechanistic insights can be derived?

  • Methodology :

  • SAR Study : Synthesize analogs (e.g., replace 4,6-dimethylpyrimidine with 4-methoxy-6-methylpyrimidine) and test against a panel of cancer cell lines (e.g., MCF-7, HepG2).
  • Data Analysis : Use hierarchical clustering (e.g., heatmaps in R/Python) to correlate substituent electronic effects (Hammett σ values) with cytotoxicity trends. The 3,4-dimethylphenyl group may enhance membrane permeability via lipophilicity .

Q. What analytical challenges arise in detecting trace impurities (e.g., regioisomers) during quality control?

  • Methodology :

  • LC-HRMS : Employ a Q-TOF mass spectrometer with ESI+ ionization to detect impurities at <0.1% levels. Use a HILIC column to resolve polar regioisomers.
  • NMR Spiking : Add authentic impurity standards to the sample and track peak shifts in ¹H NMR spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.